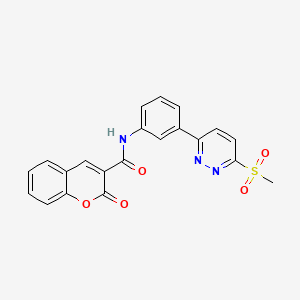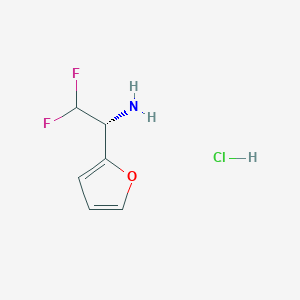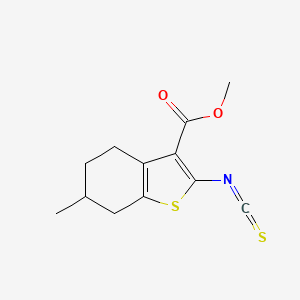
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE
Vue d'ensemble
Description
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is a chemical compound with the molecular formula C10H20BrO5P and a molecular weight of 331.14 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mécanisme D'action
Target of Action
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is a complex organic compound that serves as a building block in the synthesis of various biochemical compounds
Mode of Action
The compound acts as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds . It finds application as an alkylating agent , which means it can introduce an alkyl group into other molecules, thereby altering their structure and function.
Biochemical Pathways
The compound plays a significant role in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . .
Result of Action
The compound plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis . This suggests that it may have a significant impact at the molecular and cellular level, particularly in the context of collagenase inhibition.
Action Environment
The compound is hygroscopic , which means it absorbs moisture from the environment. This property can influence its action, efficacy, and stability. It is also incompatible with strong oxidizing agents and strong bases , suggesting that its activity can be affected by the presence of such substances in the environment.
Méthodes De Préparation
The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .
Analyse Des Réactions Chimiques
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include bases like potassium carbonate and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparaison Avec Des Composés Similaires
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE can be compared with similar compounds such as:
tert-Butyl diethylphosphonoacetate: This compound has a similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl bromoacetate: This compound is similar but does not contain the diethoxyphosphoryl group, limiting its applications in certain synthetic routes.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQCXBJSCWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)



